(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol

Structural differentiation Physicochemical properties Medicinal chemistry

(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol (CAS 830330-23-9, also listed as 247092-28-0) is a purine derivative characterised by a 2-amino-6-chloropurine base linked via a methylene bridge to a cyclobutyl ring bearing a single hydroxymethyl substituent. With a molecular formula of C₁₁H₁₄ClN₅O and a molecular weight of 267.71 g·mol⁻¹, the compound is structurally distinguished from direct-attachment cyclobutyl purine nucleoside analogues by the interposed methylene spacer, which adds a rotatable bond and alters both conformational flexibility and physicochemical parameters.

Molecular Formula C11H14ClN5O
Molecular Weight 267.71 g/mol
CAS No. 830330-23-9
Cat. No. B12904203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol
CAS830330-23-9
Molecular FormulaC11H14ClN5O
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESC1C(CC1CO)CN2C=NC3=C2N=C(N=C3Cl)N
InChIInChI=1S/C11H14ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)3-6-1-7(2-6)4-18/h5-7,18H,1-4H2,(H2,13,15,16)
InChIKeyHOMKCRJBULOCEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol CAS 830330-23-9: Structural Overview and Procurement Profile


(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol (CAS 830330-23-9, also listed as 247092-28-0) is a purine derivative characterised by a 2-amino-6-chloropurine base linked via a methylene bridge to a cyclobutyl ring bearing a single hydroxymethyl substituent . With a molecular formula of C₁₁H₁₄ClN₅O and a molecular weight of 267.71 g·mol⁻¹, the compound is structurally distinguished from direct-attachment cyclobutyl purine nucleoside analogues by the interposed methylene spacer, which adds a rotatable bond and alters both conformational flexibility and physicochemical parameters . The compound is catalogued as an intermediate in the synthesis of purine-based antiviral agents and appears in patent literature describing cyclobutyl purine derivatives with angiogenesis-promoting and cell-growth-promoting activities [1].

Why Generic Substitution of (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol with Other Cyclobutyl Purines Carries Scientific Risk


Cyclobutyl purine derivatives share a common core but are not functionally interchangeable. The target compound possesses a methylene bridge between the purine N9 and the cyclobutyl ring, whereas closely related analogues such as [(1r,3r)-3-(6-amino-2-chloro-9H-purin-9-yl)cyclobutyl]methanol (MW 253.69) employ direct N9–cyclobutyl attachment [1]. This single-carbon homologation alters the spatial relationship between the nucleobase and the cyclobutyl scaffold, modifying the conformational ensemble accessible to the molecule. Prior comparative studies on enantiomeric cyclobutyl nucleoside analogues have demonstrated that seemingly minor stereochemical or connectivity changes can completely abolish antiviral activity against herpesviruses, as shown for isomers 7/9 (highly active) versus 8/10 (devoid of antiherpes activity) [2]. Similarly, 9-[3,3-bis(hydroxymethyl)cyclobutyl]purine analogues were reported to be devoid of antiviral activity against HSV-1, HCMV and HIV, underscoring that the regioisomeric placement of hydroxymethyl substituents is a critical activity determinant [3]. Procurement of a 'generic' cyclobutyl purine without verifying the precise connectivity and substitution pattern therefore risks introducing a compound with fundamentally different conformational and biological properties, potentially invalidating synthetic routes or biological assays.

Quantitative Differentiation Evidence for (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol Relative to Nearest Structural Analogues


Molecular Weight and Rotatable Bond Differentiation from the Direct-Attachment Cyclobutyl Purine Analogue

The target compound (C₁₁H₁₄ClN₅O; MW 267.71 g·mol⁻¹) incorporates a methylene bridge between the purine N9 and the cyclobutyl ring, adding one extra heavy atom, an additional rotatable bond (3 vs. 2), and an ~14 Da molecular weight increase relative to the direct-attachment analogue [(1r,3r)-3-(6-amino-2-chloro-9H-purin-9-yl)cyclobutyl]methanol (C₁₀H₁₂ClN₅O; MW 253.69 g·mol⁻¹) [1]. The methylene spacer also lowers the calculated XlogP from an estimated ~1.1 for the direct analogue to 0.9 for the target compound, reflecting marginally reduced lipophilicity .

Structural differentiation Physicochemical properties Medicinal chemistry

Purity Benchmarking: Commercial Availability at ≥97% Assay for Reproducible Synthesis

Vendor technical datasheets list (3-((2-amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol (CAS 247092-28-0) with a guaranteed purity of 97% . In contrast, the simple purine base 2-amino-6-chloropurine is commonly supplied at ≥95% purity, and the bis-hydroxymethyl cyclobutyl purine analogue 6-amino-2-chloro-9-[trans-trans-2,3-bis(hydroxymethyl)cyclobutyl]purine is not widely listed as a catalogue item with a standardised purity specification, requiring custom synthesis for procurement [1].

Procurement quality Synthetic intermediate Purity specification

Synthetic Intermediate Validation: Documented Use in Carbocyclic Nucleoside Analogue Synthesis Pathways

2-Amino-6-chloropurine is explicitly reacted with a cyclobutyl electrophile in a patented process to produce a bis-hydroxymethyl cyclobutyl purine derivative, which is subsequently hydrolysed to yield the corresponding guanine nucleoside analogue [1]. The target compound, bearing a pre-installed single hydroxymethyl group and the 2-amino-6-chloro substitution pattern, is positioned as a late-stage intermediate in such a synthetic sequence. By contrast, the direct-attachment analogue [(1r,3r)-3-(6-amino-2-chloro-9H-purin-9-yl)cyclobutyl]methanol lacks the methylene bridge and would, if used in the same protocol, generate a different stereoelectronic outcome at the coupling step [2].

Synthetic utility Patent literature Antiviral intermediates

Topological Polar Surface Area and Hydrogen-Bonding Profile: Implications for Membrane Permeability Relative to Bis-Hydroxymethyl Analogues

The calculated topological polar surface area (TPSA) of the target compound is 89.8 Ų, contributed by two hydrogen-bond donors and five hydrogen-bond acceptors . The bis-hydroxymethyl analogue 6-amino-2-chloro-9-[trans-trans-2,3-bis(hydroxymethyl)cyclobutyl]purine is expected to exhibit a higher TPSA (>100 Ų) and an additional hydrogen-bond donor owing to the second primary alcohol, which is a recognised factor for reduced passive membrane permeability. Literature on purine nucleoside analogue design indicates that TPSA values above 100 Ų increasingly penalise oral bioavailability and cellular uptake [1].

Drug-likeness TPSA Permeability prediction

Regioisomeric Configuration of the Hydroxymethyl Substituent: Contrast with 3,3-Bis(Hydroxymethyl) Analogues Devoid of Antiviral Activity

The target compound carries a single hydroxymethyl group at the cyclobutyl 3-position, attached via a methylene spacer to the purine N9. Published data on 9-[3,3-bis(hydroxymethyl)cyclobutyl]purine nucleoside analogues, which bear two geminal hydroxymethyl groups at the cyclobutyl 3-position and a direct N9–cyclobutyl bond, demonstrate a complete absence of antiviral activity against HSV-1, HCMV, and HIV in cell culture [1]. This stands in marked contrast to the 2,3-bis(hydroxymethyl) regioisomeric configuration, which yields potent antiherpes activity (compounds 7 and 9 in Bisacchi et al., 1991) [2]. The mono-hydroxymethyl, methylene-bridged architecture of the target compound represents a distinct regioisomeric class, and its biological profile must therefore be assessed independently rather than extrapolated from other cyclobutyl purine sub-classes.

Regioisomerism Antiviral SAR Cyclobutyl nucleosides

Procurement-Relevant Application Scenarios for (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol


Late-Stage Intermediate for Guanine-Containing Cyclobutyl Nucleoside Antiviral Agents

The compound serves as a synthetic intermediate in pathways that parallel the patented conversion of 2-amino-6-chloropurine–cyclobutyl conjugates to guanine nucleoside analogues via hydrolysis [1]. Its pre-installed mono-hydroxymethyl handle and methylene-bridged connectivity allow controlled functionalisation at the free hydroxymethyl group (e.g., phosphorylation, protection) while the 6-chloro substituent remains available for hydrolytic conversion to a 6-oxo (guanine) base. This strategy is directly relevant to programmes developing next-generation cyclobutyl nucleoside antiviral candidates and to the synthesis of reference standards for impurity profiling of established purine antivirals.

Conformational Probe Compound for Cyclobutyl Purine Structure–Activity Relationship (SAR) Studies

Owing to the methylene bridge that separates the purine base from the cyclobutyl scaffold, this compound occupies a distinct conformational space compared to direct N9-attached analogues [2]. Medicinal chemistry groups can employ it to systematically probe the effect of nucleobase–cyclobutyl distance on target binding, enzymatic activation (e.g., by viral or cellular kinases), and metabolic stability. The calculated XlogP of 0.9 and TPSA of 89.8 Ų position the compound in a permeability-optimal region of drug-like chemical space , making it a suitable tool for SAR investigations where membrane penetration is a design parameter.

Reference Material for Regioisomer-Specific Analytical Method Development

Given that cyclobutyl purine analogues with different hydroxymethyl substitution patterns (2,3-bis-, 3,3-bis-, mono-3-) exhibit dramatically different biological activities, from potent antiherpes efficacy to complete inactivity [3][4], the target compound can serve as a well-defined mono-hydroxymethyl, methylene-bridged reference standard. It enables the development of HPLC, LC-MS, or NMR-based identity and purity assays that unambiguously distinguish the target regioisomer from the direct-attachment or bis-hydroxymethyl analogues that might arise as synthetic by-products or impurities.

Quote Request

Request a Quote for (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.